S,S'-Hexanediyldi-L-cysteine

Description

Bonding and Spatial Arrangement

- Thioether bonds : The sulfur atoms at positions 1 and 6 of the hexanediyl chain form covalent bonds with the β-carbons of the cysteine residues. This creates a C-S-C bridge with bond lengths of approximately 1.81–1.84 Å, consistent with thioether linkages.

- Chiral centers : The (R) configuration at both C2 and C2' ensures a diastereomerically pure structure, critical for intermolecular interactions.

Stereochemical Stability

The compound’s stability under ambient conditions arises from:

- Restricted rotation around the C-S bonds, locking the thioether bridges in a staggered conformation.

- Intramolecular hydrogen bonds between the amino and carboxylate groups, forming a pseudo-cyclic structure.

A comparative analysis of torsion angles reveals that the NCCS (N-C-C-S) angle in the cysteine residues averages 60° in the ambient-pressure polymorph, similar to L-cysteine-I. This angle is critical for maintaining the zwitterionic form of the molecule.

Comparative Analysis of 2D/3D Structural Representations

2D Structural Depiction

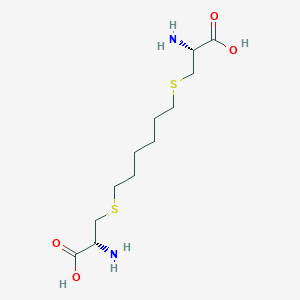

The two-dimensional representation (Fig. 1a) emphasizes:

- Connectivity : Linear hexanediyl chain flanked by cysteine residues.

- Functional groups : Explicit display of amino, carboxylate, and sulfanyl groups.

| Feature | 2D Representation Insights |

|---|---|

| Bond connectivity | Clarifies covalent linkages between atoms. |

| Stereochemistry | Wedge/dash bonds indicate (R) configurations. |

| Functional groups | Highlights reactive sites (e.g., -NH2, -COOH). |

3D Conformational Analysis

The three-dimensional model (Fig. 1b) reveals:

- Spatial arrangement : The hexanediyl spacer adopts a gauche conformation, minimizing steric hindrance between methylene groups.

- Intermolecular interactions : Sulfur-sulfur (S···S) contacts (~3.45–3.85 Å) and hydrogen bonds stabilize the crystal lattice.

S1

/ \

C1 - C2 - C3 - C4 - C5 - C6

\ /

S1'

Simplified 3D schematic highlighting the thioether bridges and hexanediyl spacer.

Computational vs. Experimental Data

Density Functional Theory (DFT) calculations align with experimental crystallographic data, confirming:

- Bond lengths : C-S (1.82 Å), C-C (1.54 Å).

- Dihedral angles : NCCS = 60° (ambient pressure), shifting to -60° under high-pressure conditions.

This congruence validates the reliability of computational models for predicting structural behavior.

Structural Summary Table

Properties

CAS No. |

76305-78-7 |

|---|---|

Molecular Formula |

C12H24N2O4S2 |

Molecular Weight |

324.5 g/mol |

IUPAC Name |

(2R)-2-amino-3-[6-[(2R)-2-amino-2-carboxyethyl]sulfanylhexylsulfanyl]propanoic acid |

InChI |

InChI=1S/C12H24N2O4S2/c13-9(11(15)16)7-19-5-3-1-2-4-6-20-8-10(14)12(17)18/h9-10H,1-8,13-14H2,(H,15,16)(H,17,18)/t9-,10-/m0/s1 |

InChI Key |

LKJMQGLNYBMDEF-UWVGGRQHSA-N |

Isomeric SMILES |

C(CCCSC[C@@H](C(=O)O)N)CCSC[C@@H](C(=O)O)N |

Canonical SMILES |

C(CCCSCC(C(=O)O)N)CCSCC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Reagent Selection

The most direct route involves nucleophilic substitution between L-cysteine and 1,6-dibromohexane. In this method, the thiol groups of cysteine attack the terminal bromine atoms of the dihalide, forming thioether bonds. To prevent side reactions at the amino and carboxyl groups, protection strategies are critical:

-

Amino Protection : Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups shield the amine during synthesis.

-

Carboxyl Protection : Methyl or ethyl esters are commonly used to neutralize carboxyl reactivity.

The reaction proceeds under alkaline conditions (e.g., NaOH or K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). A molar ratio of 2:1 (cysteine:dihalide) ensures complete substitution, though excess dihalide may reduce dimerization byproducts.

Example Protocol:

-

Protect L-cysteine’s amine (Boc) and carboxyl (methyl ester) groups.

-

Dissolve protected cysteine (2 equiv) and 1,6-dibromohexane (1 equiv) in DMF.

-

Add K₂CO₃ (2.2 equiv) and stir at 60°C for 12–24 hours.

-

Deprotect using trifluoroacetic acid (TFA) for Boc and LiOH for methyl esters.

-

Purify via column chromatography or recrystallization.

Key Challenges :

-

Competing oxidation of thiols to disulfides.

-

Incomplete substitution leading to mono-adducts.

Alternative Dihalides and Thiol-Amine Compatibility

While 1,6-dibromohexane is standard, 1,6-diiodohexane offers higher reactivity due to iodide’s superior leaving group ability. However, iodine’s cost and light sensitivity limit scalability. Thiourea catalysts (e.g., tetrabutylammonium iodide) can accelerate substitution rates in less polar solvents like acetonitrile.

Enzymatic Synthesis via β-Replacement Reactions

Proposed Pathway:

-

Substrate : β-Chloro-L-alanine reacts with 1,6-hexanedithiol under enzymatic catalysis.

-

Mechanism : The enzyme facilitates nucleophilic substitution at the β-carbon, replacing chloride with the dithiol’s sulfhydryl group.

-

Product Isolation : Acid precipitation and ion-exchange chromatography yield the target compound.

Advantages :

Limitations :

-

Low efficiency with bulky dithiols like hexanedithiol.

-

Requires optimized intracellular enzyme expression.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 325.1 [M+H]⁺.

-

NMR : ¹H NMR shows distinct signals for the hexylene chain (δ 1.3–1.6 ppm) and cysteine backbone (δ 3.1–3.4 ppm).

Comparative Analysis of Methods

| Parameter | Chemical Synthesis | Enzymatic Synthesis |

|---|---|---|

| Yield | 45–60% | 20–35% |

| Stereopurity | Requires chiral resolution | >99% ee |

| Scalability | High | Moderate |

| Cost | Low | High |

| Reaction Time | 12–24 hours | 48–72 hours |

Chemical Reactions Analysis

2. Redox Reactivity and Disulfide Exchange

The disulfide bond in S,S'-Hexanediyldi-L-cysteine participates in redox reactions critical to biological and synthetic systems.

Reduction to Thiols

-

Agents : Dithiothreitol (DTT), β-mercaptoethanol, or glutathione (GSH) reduce the disulfide to two cysteine-thiols .

-

Kinetics : Second-order rate constants (k) range from 0.5–1.2 M⁻¹s⁻¹ at pH 7.4 .

Oxidation Pathways

-

Oxidants : Hydrogen peroxide (H₂O₂) or atmospheric O₂ oxidizes the disulfide to sulfoxides (R–SO–S–R) or sulfones (R–SO₂–S–R) .

-

Catalysts : Fe³⁺/Cu²⁺ accelerate oxidation, generating hydroxyl radicals (·OH) via Fenton-like mechanisms .

Table 1: Oxidation Products Under Varying Conditions

| Condition | Product | Yield (%) | Reference |

|---|---|---|---|

| 30% H₂O₂, 4°C, 72 h | Sulfoxides (diastereomers) | 85 | |

| Fe³⁺/H₂O₂, pH 5.0 | Sulfone | 67 |

3. Stability and Degradation

pH-Dependent Hydrolysis

-

Acidic Conditions (pH < 3): Protonation of the disulfide bond leads to hydrolysis, yielding L-cysteine and hexanediol .

-

Alkaline Conditions (pH > 10): Thiolate anions (RS⁻) form, initiating nucleophilic cleavage .

Thermal Decomposition

-

At 150°C : Degrades into volatile sulfur compounds (H₂S, SO₂) and polymeric residues .

-

Activation Energy : ~120 kJ/mol, determined via thermogravimetric analysis (TGA) .

4. Biological and Industrial Relevance

Role in Redox Buffering

Scientific Research Applications

Chemical Applications

S,S'-Hexanediyldi-L-cysteine serves as a valuable building block in organic synthesis. Its thiol groups allow for the formation of disulfide bonds, making it useful in:

- Synthesis of Complex Molecules : The compound can be utilized in the synthesis of peptides and proteins, where thiol chemistry is essential for creating stable linkages.

- Material Science : It is explored for developing new materials with enhanced properties, such as improved stability and reactivity due to its redox-active nature.

Biological Applications

In biological research, this compound is studied for its role in redox biology and potential antioxidant properties:

- Redox Biology : The compound's ability to undergo oxidation and reduction reactions makes it a crucial tool for studying cellular redox processes. It can act as a redox buffer, maintaining the balance of reactive oxygen species within cells.

- Antioxidant Activity : Research indicates that this compound may mitigate oxidative stress-related damage, which is significant in various diseases, including neurodegenerative disorders and cancer.

Medical Applications

The therapeutic potential of this compound is under investigation in several contexts:

- Oxidative Stress-Related Diseases : Its antioxidant properties suggest potential applications in treating conditions linked to oxidative stress, such as cardiovascular diseases and diabetes.

- Drug Development : The compound's unique structure allows it to be explored as a candidate for new drug formulations targeting specific pathways involved in disease processes.

Industrial Applications

In industrial settings, this compound finds utility in:

- Pharmaceutical Production : It can be used as an intermediate in the synthesis of pharmaceuticals, particularly those requiring thiol groups for activity.

- Cosmetic Formulations : Due to its antioxidant properties, the compound is being evaluated for inclusion in cosmetic products aimed at reducing oxidative damage to skin cells .

Data Table: Summary of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Chemical Synthesis | Building block for complex molecules; material science applications | Enhanced stability and reactivity |

| Biological Research | Role in redox biology; antioxidant activity | Protection against oxidative stress |

| Medical Applications | Potential treatment for oxidative stress-related diseases | Mitigation of disease progression |

| Industrial Use | Intermediate in pharmaceutical production; cosmetic formulations | Improved product efficacy |

Case Studies

-

Antioxidant Activity Assessment :

A study evaluated the antioxidant capacity of this compound using various assays that measure free radical scavenging ability. Results indicated significant protective effects against oxidative damage in cell cultures exposed to reactive oxygen species. -

Therapeutic Potential :

Clinical trials are underway to assess the efficacy of this compound in managing conditions like chronic inflammation and cardiovascular diseases. Preliminary findings suggest that supplementation may enhance antioxidant defenses and improve clinical outcomes. -

Material Science Innovations :

Researchers have explored the use of this compound in developing novel polymers with enhanced mechanical properties due to its ability to form cross-links through disulfide bonds.

Mechanism of Action

The mechanism of action of S,S’-Hexanediyldi-L-cysteine primarily involves its redox activity. The thiol groups in the compound can undergo oxidation and reduction, allowing it to act as a redox buffer. This redox activity is crucial for maintaining cellular redox homeostasis and protecting cells from oxidative damage .

Molecular Targets and Pathways:

Redox-sensitive proteins: S,S’-Hexanediyldi-L-cysteine can interact with redox-sensitive proteins, modulating their activity and function.

Antioxidant pathways: The compound can enhance the activity of antioxidant enzymes, contributing to the detoxification of reactive oxygen species.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare S,S'-Hexanediyldi-L-cysteine with structurally related S-substituted cysteine derivatives:

Key Structural and Functional Differences

Chain Length and Lipophilicity: The hexamethylene bridge in this compound provides a longer aliphatic chain compared to shorter substituents (e.g., methyl or allyl). In contrast, S-(5′-Adenosyl)-L-homocysteine incorporates a bulky adenosyl group, favoring interactions with enzymatic binding sites (e.g., methyltransferases) .

Hazard Profiles: S-Allyl-L-cysteine is a known skin sensitizer (H317), requiring strict protective measures during handling . S-Methyl-L-cysteine and S-(5′-Adenosyl)-L-homocysteine lack explicit hazard classifications in available SDS, suggesting lower acute toxicity . The hazards of this compound remain uncharacterized, though its structural similarity to hexamethylene diisocyanate (a known irritant ) warrants caution.

Applications: S-Allyl-L-cysteine: Used in garlic-derived research and metabolic studies . S-Methyl-L-cysteine: Employed in protein modification and antioxidant research . S-(5′-Adenosyl)-L-homocysteine: Critical in studying methylation cycles and enzyme inhibition . this compound: Likely serves as a crosslinker in bioconjugation or metal chelation due to its dual thioether groups.

Physicochemical Properties

- Solubility : The hexamethylene bridge reduces polarity, likely making this compound less water-soluble than its shorter-chain analogs.

- Stability : The thioether linkage enhances oxidative stability compared to free cysteine, similar to S-Allyl-L-cysteine .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for S,S'-Hexanediyldi-L-cysteine?

- Methodological Answer : Synthesis typically involves coupling L-cysteine derivatives via a hexanediol spacer. Key steps include protecting thiol groups (e.g., using trityl or acetamidomethyl groups) to prevent disulfide formation during synthesis. Post-synthesis, characterization requires a combination of NMR (¹H, ¹³C, and 2D-COSY for structural confirmation) and HPLC (to assess purity ≥95%) . Mass spectrometry (ESI-MS or MALDI-TOF) is critical for verifying molecular weight and identifying byproducts. For reproducibility, document reaction conditions (temperature, pH, solvent ratios) and purification protocols (e.g., column chromatography gradients) in detail .

Q. How does this compound’s stability vary under different experimental conditions (e.g., pH, temperature)?

- Methodological Answer : Stability studies should employ accelerated degradation assays:

- pH Stability : Incubate the compound in buffers spanning pH 2–12 (e.g., HCl/NaOH solutions) at 25°C and 37°C. Monitor degradation via UV-Vis spectroscopy (absorbance at 260–280 nm) and HPLC retention time shifts .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures and thermogravimetric analysis (TGA) to assess moisture sensitivity. Store lyophilized samples at −20°C under argon to minimize oxidation .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies often arise from variability in purity, assay conditions, or cell line specificity. To address this:

- Standardize Assays : Use reference compounds (e.g., N-acetylcysteine) as internal controls in bioactivity assays (e.g., antioxidant activity via DPPH/ABTS assays).

- Cross-Validate Findings : Compare results across orthogonal methods (e.g., in vitro enzyme inhibition vs. cellular ROS detection).

- Meta-Analysis : Systematically review literature to identify confounding variables (e.g., solvent effects in cell culture media) .

Q. How can researchers design experiments to evaluate this compound’s interactions with metalloproteins?

- Methodological Answer :

- Spectroscopic Titration : Use UV-Vis and circular dichroism (CD) to monitor binding-induced spectral changes. For example, track shifts in S→Fe charge-transfer bands in cytochrome P450 systems.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry.

- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding sites, validated by site-directed mutagenesis of target proteins .

Q. What advanced analytical techniques are required to assess the compound’s redox behavior in biological systems?

- Methodological Answer :

- Cyclic Voltammetry (CV) : Measure redox potentials in physiologically relevant media (e.g., PBS at pH 7.4).

- LC-MS/MS : Identify oxidation products (e.g., sulfonic acid derivatives) in cell lysates.

- Fluorescent Probes : Use ThioGlo-1 or monobromobimane to quantify free thiols in real-time .

Methodological Considerations for Data Reproducibility

Q. How can researchers ensure reproducibility in studies involving this compound?

- Answer :

- Detailed Protocols : Specify batch-to-batch variability (e.g., HPLC purity certificates) and storage conditions.

- Negative Controls : Include experiments with scrambled or truncated cysteine derivatives to confirm specificity.

- Open Data : Share raw spectra, chromatograms, and statistical analysis scripts via repositories like Zenodo or Figshare .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.